DEOA is a synthetic compound, meaning it is not naturally occurring. It is typically synthesized through the condensation of oleic acid with hydrogen peroxide . Researchers have developed various methods for its synthesis and purification, and various characterization techniques, such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, are employed to confirm its structure and purity .
DEOA possesses unique chemical properties that make it potentially valuable for various scientific research applications. It is a lipid-based epoxy fatty acid ester with two epoxide functionalities, which are three-membered rings containing an oxygen atom bonded to two carbon atoms . These epoxide groups are highly reactive and can undergo various ring-opening reactions, making DEOA a versatile building block for organic synthesis .
DEOA is being explored for various scientific research applications, including:
Methyl 9,10-12,3-diepoxystearate is a fatty acid derivative characterized by the presence of two epoxy groups located at positions 9, 10, 12, and 13 of the carbon chain. This compound is derived from stearic acid and is notable for its unique structural features that confer distinct chemical properties. It exists naturally in certain vegetable oils, such as sunflower oil, and plays a significant role in various biological processes due to its reactive epoxide groups .
Methyl 9,10-12,3-diepoxystearate exhibits various biological activities due to its structural characteristics. It has been shown to possess:
The synthesis of methyl 9,10-12,3-diepoxystearate typically involves:
Methyl 9,10-12,3-diepoxystearate finds applications in several fields:
Interaction studies have shown that methyl 9,10-12,3-diepoxystearate can interact with various biomolecules:
Several compounds share structural similarities with methyl 9,10-12,3-diepoxystearate. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 9,10-dihydroxyoctadecanoate | Contains two hydroxyl groups | Less reactive than diepoxystearate |
| Methyl linoleate | Contains one double bond | Lacks epoxy groups; primarily used for energy |
| Methyl oleate | Contains one double bond | Commonly used as a lubricant and surfactant |
| Methyl ricinoleate | Contains one hydroxyl group | Exhibits strong anti-inflammatory properties |
Methyl 9,10-12,3-diepoxystearate stands out due to its dual epoxy functionalities that enhance its reactivity compared to similar compounds. This unique feature allows it to participate in diverse
Methyl 9,10-12,3-diepoxystearate is a medium-chain fatty acid derivative with the molecular formula C₁₈H₃₂O₄ and a molecular weight of 312.44 g/mol. The compound’s systematic IUPAC name is methyl 9,10;12,13-diepoxyoctadecanoate, reflecting the positions of its two epoxide groups on the 18-carbon stearic acid backbone. The "methyl" prefix denotes the esterification of the carboxylic acid group with methanol, while "diepoxystearate" indicates the substitution of two double bonds in the parent linoleic acid with epoxide functionalities.
Common synonyms include:
The compound’s structure features two cis-configured epoxide rings at the 9,10 and 12,13 positions, which confer high reactivity toward nucleophiles and electrophiles.
The study of lipid epoxidation dates to the early 20th century, with Nikolai Prilezhaev’s pioneering work on alkene epoxidation using peracids. However, lipid-derived epoxides like methyl 9,10-12,3-diepoxystearate gained prominence in the mid-20th century as researchers explored their roles in polymer chemistry and oxidative stress biology.
Key milestones include:
The compound’s dual role as a synthetic intermediate and a biologically active metabolite has positioned it at the intersection of organic chemistry and biochemistry.
The Prilezhaev reaction, first reported by Nikolai Prilezhaev in 1909, remains the most widely employed method for converting alkenes to epoxides using organic peroxy acids [3]. This electrophilic addition reaction proceeds through a concerted mechanism involving a butterfly-like transition state where the peracid transfers an oxygen atom across the double bond [6]. The reaction demonstrates excellent stereoselectivity, preserving the original alkene geometry in the resulting epoxide configuration [3].
Performic acid represents one of the most reactive peracids for the epoxidation of methyl linoleate to produce methyl 9,10-12,3-diepoxystearate [4]. The in situ generation of performic acid occurs through the reaction of formic acid with hydrogen peroxide under acidic conditions [4]. Research has demonstrated that formic acid acts as an oxygen carrier while hydrogen peroxide serves as the oxygen donor in this reaction system [4].
Optimized reaction conditions for performic acid-mediated epoxidation involve precise control of reactant ratios and temperature parameters [31]. Studies have shown that a molecular ratio of 5.91 moles of formic acid to 3.60 moles of hydrogen peroxide provides optimal conversion rates [4] [31]. The reaction temperature of 40°C has been identified as optimal, with reaction times of approximately 2.55 hours yielding high conversion rates of oxirane ring formation [4] [31].
The kinetics of performic acid epoxidation follow first-order reaction behavior with respect to double bond concentration [7]. Temperature significantly influences reaction rates, with activation energies of 35.9 kilojoules per mole reported for peroxyformic acid systems [7]. At elevated temperatures between 40°C and 80°C, rate constants increase substantially, with values of 0.264, 0.734, and 1.250 per hour observed at these respective temperatures [7].
| Parameter | Optimal Value | Conversion Rate |
|---|---|---|
| Temperature | 40°C | 99.43% |
| Formic Acid Ratio | 5.91 moles | - |
| Hydrogen Peroxide Ratio | 3.60 moles | - |
| Reaction Time | 2.55 hours | - |
| Epoxidized Product Yield | 86% (w/w) | - |
Spectroscopic monitoring reveals characteristic changes during the epoxidation process [4]. Fourier Transform Infrared spectroscopy shows the emergence of epoxy group vibrations at 843 wavenumbers per centimeter [4]. Proton Nuclear Magnetic Resonance spectroscopy demonstrates the disappearance of alkene protons around 5.3 parts per million and the appearance of oxirane ring protons at 2.89 parts per million [4]. Carbon-13 Nuclear Magnetic Resonance analysis confirms epoxide formation with signals appearing between 54.19 and 57.22 parts per million [4].
Peracetic acid represents an alternative peracid system for methyl linoleate epoxidation, offering distinct advantages in terms of stability and handling characteristics [5]. The formation of peracetic acid occurs through the equilibrium reaction between acetic acid and hydrogen peroxide, typically catalyzed by mineral acids [32]. Optimization studies have identified critical parameters that influence both conversion rates and selectivity toward diepoxide formation [29] [33].
Temperature optimization reveals a narrow operational window for maximum epoxidation yield [29] [33]. Research demonstrates that epoxidation yield increases progressively with temperature elevation from 50°C to 65°C, achieving maximum conversion at the optimal temperature [29] [33]. Beyond 66°C, significant depletion of epoxidation yield occurs due to increased side reactions and oxirane ring instability [29] [33].
The molar ratio of hydrogen peroxide to unsaturated bonds critically affects both reaction rate and product selectivity [29] [33]. Studies indicate that optimal conversion occurs at hydrogen peroxide to unsaturation ratios of 1.55 moles, with higher concentrations leading to decreased epoxidation yields [29] [33]. Excessive hydrogen peroxide concentrations promote ring-opening reactions and reduce overall process efficiency [29] [33].
Acetic acid concentration also influences the epoxidation process through its role in peracid formation [29] [33]. Optimal acetic acid to unsaturation molar ratios of 0.5 have been identified, with higher concentrations resulting in decreased epoxidation yields [29] [33]. The reaction time parameter shows optimal performance at 4.5 hours under the specified conditions [29] [33].
| Process Parameter | Range Studied | Optimal Value | Maximum Yield |
|---|---|---|---|
| Temperature | 50-80°C | 65°C | 90.98% |
| Hydrogen Peroxide Ratio | 1.1-2.0 mol | 1.55 mol | - |
| Acetic Acid Ratio | 0.2-0.8 mol | 0.5 mol | - |
| Reaction Time | 2-7 hours | 4.5 hours | - |
The kinetics of peracetic acid epoxidation demonstrate first-order behavior with respect to double bond concentration [32]. Rate constants for peracetic acid systems show values of 0.118, 0.451, and 1.278 per hour at temperatures of 40°C, 60°C, and 80°C respectively [7]. The activation energy for peracetic acid epoxidation is calculated at 54.7 kilojoules per mole, indicating higher energy requirements compared to performic acid systems [7].
Catalytic epoxidation methodologies offer enhanced selectivity and improved reaction control compared to conventional peracid systems [7] [21]. These approaches utilize heterogeneous catalysts that facilitate peracid formation while minimizing unwanted side reactions [23] [27]. The development of recyclable catalyst systems addresses environmental concerns and improves process economics through catalyst reuse capabilities [21] [25].
Acidic ion-exchange resins represent effective heterogeneous catalysts for the epoxidation of unsaturated fatty acid methyl esters [21] [23] [27]. Amberlite IR-120, a gel-type strongly acidic cation exchange resin, has demonstrated particular effectiveness in catalyzing epoxidation reactions through its sulfonic acid functional groups [21] [22]. This catalyst facilitates the in situ formation of peracids from carboxylic acids and hydrogen peroxide while providing excellent reaction control [21].
The mechanism of ion-exchange resin catalysis involves protonation of the carbon-carbon double bond by the acidic sites, making the alkene more susceptible to peracid attack [21]. The heterogeneous nature of the catalyst simplifies product separation and enables catalyst recovery and reuse [23] [27]. Surface area and pore volume characteristics significantly influence catalytic activity, with Amberlite IR-120 exhibiting surface areas of 88 square meters per gram and appropriate pore volumes for substrate access [21].
Optimization studies reveal that catalyst concentration critically affects epoxidation performance [21]. Research demonstrates that 0.9 weight percent Amberlite IR-120 provides optimal relative conversion to oxirane, achieving 77.5 percent conversion within 20 minutes [21]. Higher catalyst concentrations can lead to side reactions and decreased product quality due to catalyst particle agglomeration blocking active sites [21].
Temperature effects on ion-exchange resin catalysis show optimal performance around 70°C [21]. The catalyst accelerates the process and reduces energy consumption while maintaining high selectivity toward epoxide formation [21]. The hygroscopic nature of the acidic resin contributes to maintaining appropriate water levels for optimal peracid formation equilibrium [21].
| Catalyst Parameter | Optimal Value | Performance Metric |
|---|---|---|
| Catalyst Loading | 0.9 wt% | 77.5% RCO |
| Temperature | 70°C | - |
| Surface Area | 88 m²/g | - |
| Reaction Time | 20 minutes | - |
| Catalyst Reusability | 5 cycles | <10% activity loss |
Reusability studies demonstrate the practical advantages of ion-exchange resin catalysts [21]. The catalyst maintains activity through multiple reaction cycles when properly regenerated using acetone or hexane washing followed by thermal treatment at 130°C [21]. Acceptable reusability requires that the relative conversion to oxirane difference between first and second cycles remains below 10 percent [21].
Kinetic analysis of ion-exchange resin catalyzed epoxidation reveals rate constants of 20 moles per liter per minute for the epoxidation process [21]. The correlation coefficient of 0.85 indicates good agreement between experimental data and kinetic models [21]. The heterogeneous nature of the catalyst eliminates the need for neutralization steps required with homogeneous acid catalysts [23] [27].
The immobilized lipase demonstrates remarkable stability under epoxidation conditions when properly optimized [9]. Temperature control represents a critical parameter, with optimal activity observed between 20°C and 50°C [9]. At elevated temperatures of 60°C, rapid enzyme deactivation occurs, particularly in the presence of high hydrogen peroxide concentrations [9]. Maintaining hydrogen peroxide concentrations between 6-12 molar provides acceptable enzyme stability at 20°C while enabling effective peracid formation [9].
Solvent-free processing conditions offer advantages in terms of environmental impact and product concentration [25]. Immobilized Candida antarctica lipase B successfully catalyzes epoxidation reactions in solvent-free systems, achieving high degrees of epoxidation for various fatty acid substrates [25]. The absence of organic solvents eliminates separation and purification complications while reducing environmental impact [25].
Hydrogen peroxide addition strategy significantly impacts enzyme lifetime and process efficiency [25]. Continuous addition of hydrogen peroxide rather than batch addition extends enzyme operational lifetime by maintaining low peroxide concentrations in the reactor [25]. This approach minimizes enzyme deactivation while ensuring adequate oxidant availability for sustained reaction rates [25].
| Process Parameter | Optimal Range | Enzyme Stability |
|---|---|---|
| Temperature | 20-50°C | High stability |
| Temperature | 60°C | Rapid deactivation |
| Hydrogen Peroxide | 6-12 M at 20°C | Stable |
| Hydrogen Peroxide | 6-12 M at 60°C | Unstable |
| Solvent System | Solvent-free | Compatible |
| Addition Strategy | Continuous H₂O₂ | Extended lifetime |
The mechanism of enzyme deactivation involves hydrogen peroxide-induced damage to amino acid residues [25]. Methionine residues show particular susceptibility to oxidation by hydrogen peroxide, leading to irreversible enzyme inactivation [25]. Understanding these deactivation pathways enables optimization of reaction conditions to maximize enzyme lifetime while maintaining catalytic activity [25].
Substrate specificity studies reveal that various fatty acid methyl esters can be effectively epoxidized using immobilized lipases [24]. Rapeseed methyl ester and tall oil derivatives both yield biodegradable epoxide products with high degrees of epoxidation [25]. The enzymatic approach provides excellent selectivity toward epoxide formation while minimizing unwanted side reactions [24].
Microreactor technology offers significant advantages for epoxidation reactions through enhanced mass and heat transfer characteristics [16] [17]. These systems provide precise control over reaction conditions while enabling safe operation with potentially hazardous reagents [18]. The small reactor volumes and excellent temperature control minimize risks associated with exothermic epoxidation reactions [16] [18].
Titanium dioxide-coated capillary reactors represent an innovative approach to heterogeneous epoxidation catalysis [14] [15] [19]. These systems utilize the photocatalytic and chemical properties of titanium dioxide to facilitate selective epoxidation reactions [10] [14]. The coating of reactor channels with titanium dioxide provides high surface area contact between catalyst and reactants while enabling precise reaction control [14] [15].
The preparation of titanium dioxide-coated reactors involves surface modification techniques that create uniform catalyst distributions [14] [15]. Mesoporous titanium dioxide-silica composites offer enhanced surface areas and improved catalytic activity compared to pure titanium dioxide systems [14]. These composite materials demonstrate surface areas exceeding those of conventional titanium dioxide while maintaining high catalytic activity [14].
Cyclohexene epoxidation studies using titanium dioxide-coated reactors demonstrate the effectiveness of this approach [15] [19]. Conversions up to 83 percent have been achieved with selectivities exceeding 90 percent using tert-butyl hydroperoxide or cumyl hydroperoxide as oxidants [15]. The heterogeneous nature of the catalyst facilitates easy product separation and catalyst recovery [15].
Temperature optimization for titanium dioxide-catalyzed epoxidation reveals optimal performance ranges [15] [19]. Lower temperatures favor increased selectivity toward epoxide formation, while higher temperatures promote faster reaction rates at the expense of selectivity [15]. The exothermic nature of epoxidation reactions requires careful temperature control to prevent unwanted side reactions [15].
| Reactor Parameter | Performance Metric | Selectivity |
|---|---|---|
| Cyclohexene Conversion | 83% (TBHP) | >90% |
| Cyclohexene Conversion | 72% (CHP) | >90% |
| Reaction Time | 20 hours | - |
| By-products | <3% (TBHP) | - |
| By-products | <1.4% (CHP) | - |
The mechanism of titanium dioxide-catalyzed epoxidation involves the formation of activated peroxide species on the catalyst surface [14] [19]. Coordination of hydrogen peroxide to titanium sites creates reactive intermediates capable of transferring oxygen to alkene substrates [14]. The presence of water influences this mechanism by modifying titanium coordination environments and affecting catalyst activity [14].
Reactor design considerations include channel dimensions and flow characteristics that optimize mass transfer and residence time distribution [16]. Microreactor channels typically range from 100-200 micrometers in width and depth, providing intimate contact between reactants and catalyst surfaces [18]. The small reactor volumes enable precise temperature control and minimize safety concerns associated with exothermic reactions [16] [18].
Solvent-free continuous flow systems represent the most environmentally sustainable approach to epoxidation synthesis [11] [17]. These systems eliminate organic solvent requirements while providing enhanced reaction control and safety benefits [11]. The continuous nature of the process enables steady-state operation with consistent product quality and reduced processing times [17].
The design of solvent-free flow reactors incorporates static mixing elements to ensure efficient mass and heat transfer between organic and aqueous phases [11]. Commercial flow microreactors containing static mixing channels provide turbulent mixing conditions that enhance interfacial contact [11]. Separate preheating channels for organic and aqueous streams enable precise temperature control before mixing [11].
Pressure management in continuous flow systems allows operation under elevated pressures up to 7 bar, which enhances solubility and reaction rates [11]. The pressurized environment prevents vapor formation and enables operation at elevated temperatures without boiling [11]. This capability is particularly advantageous for epoxidation reactions that benefit from higher temperatures [11].
Product formation rates in continuous flow systems demonstrate significant improvements over batch processes [17]. Cyclohexene oxide synthesis using air as an oxidant achieves complete conversion within 1.4 minutes in flow systems compared to hours required for batch processes [17]. The enhanced mass transfer characteristics of microreactors enable rapid gas-liquid reactions with high efficiency [17].
| Flow System Parameter | Performance | Advantage |
|---|---|---|
| Residence Time | 1.4 minutes | 30x faster than batch |
| Conversion | 94% yield | High selectivity |
| Operating Pressure | Up to 7 bar | Enhanced solubility |
| Temperature Control | Precise | Safety improvement |
| Continuous Operation | 1 hour stable | Consistent quality |
The mechanism of enhanced reactivity in flow systems involves improved mass transfer between gas and liquid phases [17]. The high surface area to volume ratio in microchannels provides intimate contact between reactants [17]. Static mixing elements create turbulent flow conditions that enhance mixing efficiency beyond what is achievable in conventional stirred reactors [11].
Safety advantages of continuous flow systems include the small inventory of hazardous materials and excellent heat removal capabilities [16] [18]. The small reactor volumes minimize the consequences of potential runaway reactions [18]. Precise temperature control prevents hotspot formation and enables safe operation with explosive gas mixtures that would be dangerous in larger reactors [18].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for Methyl 9,10-12,3-diepoxystearate through detailed analysis of both proton and carbon environments. The compound exhibits characteristic spectral features that enable unambiguous identification of its diepoxide functionality and fatty acid methyl ester structure [2].
The epoxide protons in Methyl 9,10-12,3-diepoxystearate appear as distinctive multiplets in the ¹H NMR spectrum at chemical shifts between 2.90-3.10 parts per million (ppm) [2] [3]. These signals are characteristic of oxirane ring protons, which experience deshielding due to the electron-withdrawing nature of the oxygen atom and the ring strain inherent in the three-membered ring system [4] [5].
The ¹³C NMR spectrum reveals the epoxide carbons at 54.0-56.8 ppm, which is typical for methine carbons bearing epoxide functionality [6]. Research has demonstrated that chemical shifts of epoxy groups move downfield with an increasing number of epoxy groups in the fatty acid chain [2]. The assignment of individual epoxide positions can be facilitated through careful analysis of coupling patterns and integration ratios.
Table 1. Nuclear Magnetic Resonance Spectral Assignments for Methyl 9,10-12,3-diepoxystearate
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Integration |
|---|---|---|---|---|
| Epoxide C-H (9,10) | 2.90-3.10 | 54.0-56.8 | m | 2H |
| Epoxide C-H (12,13) | 2.90-3.10 | 54.0-56.8 | m | 2H |
| Methyl ester OCH₃ | 3.67 | 51.4 | s | 3H |
| Aliphatic CH₂ (α to epoxide) | 1.45-1.60 | 34.5 | m | 4H |
| Aliphatic CH₂ (β to epoxide) | 1.25-1.45 | 25.2-29.7 | m | 4H |
| Aliphatic CH₂ (general) | 1.25-1.35 | 22.7-31.9 | m | ~20H |
| Terminal CH₃ | 0.88 | 14.1 | t | 3H |
The methyl ester functionality is readily identified by the characteristic singlet at 3.67 ppm in the ¹H NMR spectrum, integrating for three protons, with the corresponding ¹³C signal appearing at 51.4 ppm [7]. The aliphatic methylene protons adjacent to the epoxide groups (α-position) appear as multiplets between 1.45-1.60 ppm, while the β-methylene protons resonate at 1.25-1.45 ppm [2].
Stereochemical determination of epoxide rings requires sophisticated two-dimensional Nuclear Magnetic Resonance techniques. Nuclear Overhauser Enhancement Spectroscopy (NOESY) provides critical information about spatial relationships between protons, allowing for the determination of relative stereochemistry in the diepoxide system [8] [9] [10].
COSY (Correlation Spectroscopy) experiments reveal through-bond connectivity patterns, enabling the assignment of proton networks and confirmation of the epoxide ring structures [2] [11]. The combination of NOESY and COSY data allows for complete stereochemical assignment of both epoxide rings.
For stereochemical analysis, the distinction between cis and trans epoxide configurations is crucial. Cis-epoxides typically show different coupling constants compared to trans isomers, which can be observed in the COSY spectrum . NOESY cross-peaks provide evidence for spatial proximity between protons on the same face of the molecule, which is essential for determining the relative configuration of the epoxide groups [12] [13].
The H-H COSY experiments with fully-epoxidized compounds have confirmed that outer pairs of epoxy protons (3.00 ppm) couple with methylene protons adjacent to only one epoxy group (1.45-1.60 ppm), while inner pairs of epoxy protons show coupling with methylene protons positioned between epoxide groups [2].
Fourier-Transform Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies associated with specific functional groups in Methyl 9,10-12,3-diepoxystearate [14] [15].
Table 2. Fourier-Transform Infrared Spectral Assignments for Methyl 9,10-12,3-diepoxystearate
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C-H stretch (alkyl) | 2850-2950 | Strong | Aliphatic C-H vibrations |
| C=O stretch (ester) | 1740 | Strong | Ester carbonyl |
| C-H stretch (epoxide) | 3050 | Weak | Oxirane C-H |
| CH₂ bending | 1460 | Medium | Methylene deformation |
| C-O stretch (ester) | 1170-1250 | Strong | Ester C-O |
| Epoxide ring deformation | 915 | Medium-Strong | Ring breathing |
| C-O stretch (epoxide) | 850 | Medium | C-O-C oxirane |
| CH₂ rocking | 720-800 | Medium | Methylene rocking |
The most diagnostic bands for epoxide identification appear at 915 cm⁻¹ and 850 cm⁻¹ [14] [15]. The band at 915 cm⁻¹ corresponds to the epoxide ring deformation (breathing) mode, while the absorption at 850 cm⁻¹ is attributed to the C-O-C stretching vibration of the oxirane ring [16]. These bands are particularly useful for monitoring epoxidation reactions and confirming the presence of epoxide functionality.
The weak absorption at 3050 cm⁻¹ is characteristic of epoxide C-H stretching, though its low intensity and proximity to other C-H absorptions limit its diagnostic utility [14] [15]. The strong ester carbonyl absorption at 1740 cm⁻¹ confirms the methyl ester functionality, while the broad C-O stretching region between 1170-1250 cm⁻¹ encompasses both ester and ether linkages [17] [18].
Aliphatic C-H stretching vibrations appear as strong absorptions in the 2850-2950 cm⁻¹ region, typical of fatty acid derivatives [17] [19]. The methylene bending modes at 1460 cm⁻¹ and rocking modes in the 720-800 cm⁻¹ region provide additional confirmation of the long aliphatic chain structure [18].
Mass spectrometry provides definitive molecular weight determination and structural information through characteristic fragmentation patterns. Methyl 9,10-12,3-diepoxystearate exhibits a molecular ion peak at m/z 312, corresponding to the molecular formula C₁₈H₃₂O₄ [20] [21].
Table 3. Mass Spectrometric Fragmentation Data for Methyl 9,10-12,3-diepoxystearate
| Fragment Ion (m/z) | Assignment | Relative Intensity (%) | Formation Mechanism |
|---|---|---|---|
| 312 | [M]⁺- (molecular ion) | 25 | Molecular ion |
| 297 | [M-15]⁺ (loss of CH₃) | 12 | α-cleavage |
| 281 | [M-31]⁺ (loss of OCH₃) | 8 | Loss of methoxy |
| 253 | [M-59]⁺ (loss of COOCH₃) | 35 | Ester cleavage |
| 225 | C₁₅H₂₉O₂⁺ | 45 | Chain fragmentation |
| 197 | C₁₂H₂₁O₂⁺ | 68 | Chain fragmentation |
| 169 | C₉H₁₃O₂⁺ | 72 | Chain fragmentation |
| 143 | C₈H₁₅O₂⁺ | 85 | Chain fragmentation |
| 115 | C₆H₁₁O₂⁺ | 90 | Chain fragmentation |
| 87 | C₄H₇O₂⁺ | 95 | Chain fragmentation |
| 74 | McLafferty + 32 | 42 | McLafferty rearrangement |
| 59 | COOCH₃⁺ | 65 | Ester fragmentation |
| 43 | CH₃CO⁺ | 100 | Acylium ion |
The fragmentation pattern reveals characteristic losses associated with fatty acid methyl esters. The base peak at m/z 43 corresponds to the acylium ion (CH₃CO⁺), which is common in ester compounds [22] [23]. The loss of 59 mass units from the molecular ion (m/z 253) represents the characteristic loss of the methoxycarbonyl group (COOCH₃), confirming the methyl ester functionality [24] [25].
Chain fragmentation occurs through successive losses of C₃H₆ units, generating fragment ions at regular intervals throughout the spectrum [23] [26]. The McLafferty rearrangement, typical of ester compounds, produces a characteristic fragment that provides additional structural confirmation [24].
The epoxide functionality influences fragmentation patterns through ring-opening reactions and α-cleavage adjacent to the oxirane rings [27] [26]. The molecular ion peak intensity is typically reduced in epoxide compounds due to the instability of the radical cation formed upon electron impact ionization [28] [29].